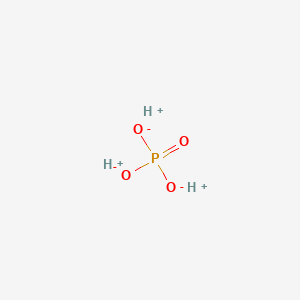

Hydron;phosphate

Description

Conceptual Framework and Academic Significance in Chemical Systems

Protonated phosphate (B84403) species, encompassing orthophosphoric acid (H₃PO₄) and its conjugate bases, dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻), are fundamental to a vast array of chemical and biological systems. wikipedia.orgwikipedia.org Their significance stems from their role as Brønsted-Lowry acids and bases, their ability to form complex ionic equilibria in aqueous solutions, and their participation in crucial biochemical processes. wikipedia.orgatamanchemicals.combyjus.com The conceptual framework for understanding these species is rooted in acid-base chemistry, focusing on the stepwise dissociation of protons from orthophosphoric acid. wikipedia.orgyoutube.com This dissociation is characterized by distinct acid dissociation constants (pKa values), which govern the relative concentrations of each protonation state at a given pH. wikipedia.orglibretexts.org

The academic significance of protonated phosphates is extensive. In chemistry, they are integral to the study of buffer solutions, as the H₂PO₄⁻/HPO₄²⁻ pair is a classic example of a buffering system that resists changes in pH. atamanchemicals.combyjus.com They also play a role in the synthesis of various inorganic and organic phosphate compounds. atamanchemicals.comfishersci.at In geology and environmental science, the presence and transformation of protonated phosphates are critical to understanding phosphorus cycling in natural waters and soils, which in turn impacts ecosystem health and can lead to issues like eutrophication. mdpi.com

From a biological perspective, these species are indispensable. They form the backbone of DNA and RNA, and the hydrolysis of adenosine (B11128) triphosphate (ATP), which contains a triphosphate unit, is the primary energy currency of cells. byjus.comnih.gov The various protonation states of phosphate are also involved in enzyme catalysis and the regulation of metabolic pathways. nih.govportlandpress.com The ability of phosphate groups to exist in different protonation states at physiological pH is crucial for their diverse biological functions. libretexts.org

Overview of Protonation States: From Orthophosphoric Acid to the Phosphate Anion

The protonation states of phosphate are sequential deprotonation products of orthophosphoric acid, a triprotic acid. youtube.comvedantu.com The process begins with orthophosphoric acid (H₃PO₄) and proceeds through three dissociation steps to ultimately form the phosphate anion (PO₄³⁻). atamanchemicals.comwikipedia.org

Orthophosphoric Acid (H₃PO₄): This is the fully protonated form. wikipedia.org It is a weak acid that can donate its first proton. vedantu.com In aqueous solutions, it is the predominant species at very low pH values (pH < 2). wikipedia.org

Dihydrogen Phosphate (H₂PO₄⁻): This is the conjugate base of orthophosphoric acid and is formed upon the loss of the first proton. nih.gov It is an amphiprotic species, meaning it can act as both an acid (donating a second proton) and a base (accepting a proton to reform H₃PO₄). It is the primary species in the pH range of approximately 2.15 to 6.82. youtube.com

Hydrogen Phosphate (HPO₄²⁻): The loss of a second proton from dihydrogen phosphate results in the formation of the hydrogen phosphate ion. wikipedia.org This is also an amphiprotic species. It is the dominant species in the pH range of approximately 6.82 to 12.38. youtube.com

Phosphate Anion (PO₄³⁻): The final deprotonation step yields the phosphate anion. wikipedia.org It is a relatively strong base and is the predominant species at high pH values (pH > 12.38). youtube.comlibretexts.org

The equilibrium between these species is highly dependent on the pH of the solution, as described by the Henderson-Hasselbalch equation. The pKa values for the three dissociation steps of phosphoric acid are approximately 2.15, 6.82, and 12.38. youtube.com

Interactive Data Table of Protonated Phosphate Species

| Species Name | Chemical Formula | Molar Mass ( g/mol ) | Conjugate Acid | Conjugate Base | Predominant pH Range |

| Orthophosphoric Acid | H₃PO₄ | 97.994 thermofisher.comthermofisher.com | - | Dihydrogen Phosphate | < 2.15 |

| Dihydrogen Phosphate | H₂PO₄⁻ | 96.987 nih.gov | Orthophosphoric Acid | Hydrogen Phosphate | 2.15 - 6.82 |

| Hydrogen Phosphate | HPO₄²⁻ | 95.979 nih.gov | Dihydrogen Phosphate | Phosphate | 6.82 - 12.38 |

| Phosphate | PO₄³⁻ | 94.97 wikipedia.org | Hydrogen Phosphate | - | > 12.38 |

Scope and Research Challenges in Characterizing and Understanding Protonated Phosphate Species

The study of protonated phosphate species is a broad and active area of research, with ongoing efforts to better understand their behavior in various environments. Key research areas include their role in biomineralization, their interactions with mineral surfaces, and their function in catalytic processes. mdpi.com

However, the characterization and understanding of these species present several significant challenges:

Dynamic Equilibria: The rapid proton exchange and the existence of multiple species in equilibrium in solution make it difficult to study a single protonation state in isolation. rsc.org The relative concentrations of these species are highly sensitive to changes in pH, temperature, and ionic strength. mdpi.com

Analytical Difficulties: While techniques like ³¹P NMR spectroscopy are powerful for studying phosphorus-containing compounds, distinguishing between the different protonation states can be challenging, especially in complex mixtures or within solid materials. mdpi.com The chemical shifts of the different species can be very similar and are influenced by their environment. mdpi.com

Instability of Certain Species: Some phosphorylated compounds, particularly those with phosphoramidate (B1195095) bonds like phosphohistidine, are inherently unstable under acidic conditions, which are often used in analytical techniques like mass spectrometry. portlandpress.com This instability can lead to hydrolysis and phosphate transfer, complicating analysis. portlandpress.com

Low Solubility of Metal Phosphates: Many metal phosphate compounds have low solubility, which can hinder their characterization using solution-based analytical methods. nih.govmdpi.com

Uncertain Protonation States in Solids: Determining the precise protonation state of phosphate groups within solid materials, such as minerals or biomaterials, is a significant challenge. mdpi.com The protonation state affects the material's properties, but its direct determination is often not straightforward. mdpi.com

Overcoming these challenges requires the use of a combination of advanced analytical techniques, including solid-state NMR, X-ray spectroscopy, and computational modeling, to provide a more complete picture of the structure and reactivity of protonated phosphate species in their diverse chemical environments. mdpi.comresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

hydron;phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.995 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Protonated Phosphate Species

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic properties of protonated phosphate (B84403) species, providing insights into their geometry, stability, and electronic characteristics. These computational approaches allow for a detailed examination of molecular structures and the energetics of their transformations, which are often challenging to probe experimentally.

Density Functional Theory (DFT) Applications in Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and energetic properties of phosphate-containing molecules due to its balance of computational cost and accuracy. scirp.orgtandfonline.com DFT calculations, often employing hybrid functionals like B3LYP, are widely used for geometry optimization to determine the most stable three-dimensional arrangements of atoms in protonated phosphate species. nih.govconicet.gov.ardergipark.org.tr For instance, DFT has been used to optimize the geometries of various phosphate species, from simple orthophosphates to complex polyphosphates and their metal complexes. tandfonline.com These optimizations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity. dergipark.org.tr

Time-dependent DFT (TD-DFT) extends these capabilities to study the excited states of protonated phosphate radicals, offering insights into their electronic transitions. nih.gov Furthermore, DFT calculations are essential for determining the energetic landscape of these species. For example, calculations on protonated adenosine (B11128) triphosphate (ATP) have been performed to determine its optimized geometry and energetic properties in both the gas phase and aqueous solution. dergipark.org.tr The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations, indicating the chemical reactivity and stability of the molecule. ajol.info A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org DFT has also been used to model the interaction of different protonation states of phosphate (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻, and H₃PO₄) with materials like graphene, calculating adsorption energies to understand potential sensor applications. acs.org

| System | DFT Functional/Basis Set | Key Findings | Reference |

| Protonated Dinucleoside Phosphates | B3LYP/6-31G(d) | Optimized ground state geometries of cation radicals in a stacked conformation. | nih.gov |

| Protonated Adenosine 5'-triphosphate (ATP) | B3LYP/6-311+G(d,p) | Geometry optimization, calculation of molecular orbitals, and global reactivity descriptors. | dergipark.org.tr |

| Phosphate Species on Gibbsite | B3LYP | Identification of dominant surface complexes and prediction of reaction energies. | conicet.gov.ar |

| Calcium(II)-Triphosphate Complexes | B3LYP/LANL2DZ | Reproduced solid-state geometry and analyzed energetics of protonation and metal complex formation. | tandfonline.com |

Ab Initio and Post-Hartree-Fock Calculations for Electronic Structure Analysis

Ab initio and post-Hartree-Fock methods provide a higher level of theory for investigating the electronic structure of protonated phosphates, offering more precise results than DFT in some cases, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and more advanced techniques, are crucial for obtaining a detailed understanding of chemical bonding and electronic properties. ajol.inforesearchgate.net

For instance, studies on hydrazinium (B103819) phosphate have utilized both DFT and MP2 methods with the 6-311G basis set to compare the optimized molecular structure with experimental data. researchgate.net Such calculations help in understanding intermolecular interactions, like hydrogen bonding, which are critical for the stability of the crystal structure. ajol.info The electronic structure of metal-rich phosphides has also been investigated using ab initio methods, revealing strong covalent bonding characteristics within their polyanionic networks. osti.gov

Calculations on black phosphorus have employed ab initio methods to study its atomic and electronic properties, revealing that the interlayer interactions are of the van der Waals type. aip.org These studies also show how the electronic band gap changes from the bulk material to a single layer. aip.org In the context of protonated phosphates, these high-level calculations are essential for accurately describing phenomena like electron correlation, which can be important for understanding reaction mechanisms and the stability of different protonation states. For example, the stability of the de-lithiated substructures of certain phosphides has been indicated through total energy calculations. osti.gov

| Method | System | Key Findings | Reference |

| MP2/3-21G | 2-carboxy anilinium dihydrogen phosphate | Calculation of HOMO-LUMO energy gap (5.955 eV) indicating good stability. | ajol.info |

| Ab initio (VASP code) | Black Phosphorus | Determined interlayer van der Waals interactions and calculated the band gap for bulk (0.19 eV) and single-layer (0.75 eV). | aip.org |

| Ab initio (DFT) | LiCo₆P₄ and Li₂Co₁₂P₇ | Revealed strong covalent Co-P bonding and stability of de-lithiated substructures. | osti.gov |

| MP2/6-311G | Hydrazinium phosphate | Optimized molecular structure and analyzed molecular interactions. | researchgate.net |

Energetic Stabilities and Transition State Analysis of Protonated Phosphate Transformations

Understanding the energetic stabilities of different protonated phosphate species and the transition states connecting them is fundamental to predicting their reactivity and transformation pathways. Computational studies have shown that protonation significantly impacts the hydrolysis mechanism of polyphosphates like triphosphate. nih.govd-nb.info

The location of the proton(s) on the phosphate chain dictates the reaction pathway. nih.gov Protonation of the α- and β-phosphate groups tends to favor a sequential hydrolysis mechanism, where the P-O bond breaks before the attack of a water molecule. nih.govlongdom.org Conversely, protonation of the γ-phosphate group promotes a concurrent mechanism where P-O bond breaking and water attack happen in a more concerted fashion. nih.gov The rate-limiting step is consistently the breakup of the attacking water molecule, and its energy barrier is lowered by γ-protonation. nih.gov

Computational studies have also explored the hydrolysis of phosphate monoesters, where debates have existed regarding whether the mechanism is concerted or stepwise. nih.gov The nature of the leaving group has been shown to be a critical factor. nih.gov For instance, in the hydrolysis of p-nitrophenyl phosphate, calculations suggest a concerted mechanism where a proton is transferred from the attacking water molecule to a non-bridging oxygen atom of the phosphate. diva-portal.org The energy barriers for these transformations are calculated to determine the feasibility and rate of the reactions. For example, the activation free energy for the aqueous hydrolysis of the p-nitrophenyl phosphate dianion has been experimentally determined to be 29.5 kcal/mol. diva-portal.org Computational models aim to reproduce and explain these experimental findings, providing a molecular-level understanding of the reaction energetics. nih.gov

Molecular Dynamics Simulations of Solvation and Proton Transfer Mechanisms

Molecular dynamics (MD) simulations provide a powerful lens to study the dynamic behavior of protonated phosphates in solution, capturing the complex interplay between the solute and solvent molecules over time. These simulations are crucial for understanding solvation structures and the mechanisms of proton transfer.

Hydration Structures and Coordination Environments of Phosphate Ions in Solution

MD simulations have been extensively used to characterize the hydration shells of phosphate ions. Ab initio MD simulations of the phosphate ion (PO₄³⁻) in water reveal a well-defined hydration structure. nih.govresearchgate.net The first hydration shell is found to consist of approximately 13 water molecules. nih.govresearchgate.net On average, each oxygen atom of the phosphate ion forms three hydrogen bonds with surrounding water molecules. nih.govresearchgate.net

The degree of protonation significantly influences the hydration structure. As the phosphate ion becomes more protonated (from PO₄³⁻ to H₂PO₄⁻), the hydrogen bond interactions between the phosphate's oxygen atoms and the surrounding water molecules decrease. researchgate.net This weakening of interaction explains the diminished effect on the water structure with increasing protonation. researchgate.net Neutron scattering experiments have also provided valuable data on the hydration of phosphate ions, suggesting a coordination number of around 15 for PO₄³⁻, with similar values proposed for HPO₄²⁻ and H₂PO₄⁻. rsc.org Dielectric relaxation spectroscopy studies have indicated extensive hydration for all three phosphate anions, with hydration numbers at infinite dilution estimated to be around 11 for H₂PO₄⁻, 20 for HPO₄²⁻, and 39 for PO₄³⁻, suggesting the presence of a second hydration shell for HPO₄²⁻ and PO₄³⁻. researchgate.net

| Phosphate Species | Method | First Hydration Shell Size | Key Observation | Reference |

| PO₄³⁻ | Ab initio QMCF MD | ~13 water molecules | Each phosphate oxygen forms ~3 hydrogen bonds with water. | nih.govresearchgate.net |

| H₂PO₄⁻ | MD Simulations | ~12 water molecules | The first solvation shell undergoes ultrafast structural fluctuations. | researchgate.net |

| PO₄³⁻, HPO₄²⁻, H₂PO₄⁻ | Neutron Scattering | ~15 water molecules (for PO₄³⁻) | H-bonds between H₂PO₄⁻ and water are stronger than water-water H-bonds. | rsc.org |

| H₂PO₄⁻, HPO₄²⁻, PO₄³⁻ | Dielectric Relaxation Spectroscopy | ~11, ~20, ~39 water molecules respectively | Indicates the existence of a second hydration shell for HPO₄²⁻ and PO₄³⁻. | researchgate.net |

Intermolecular Hydrogen Bonding Dynamics Between Protonated Phosphates and Solvent Molecules

The strength of hydrogen bonds is influenced by the protonation state. Neutron scattering studies indicate that hydrogen bonds between H₂PO₄⁻ anions and water are stronger than those between water molecules themselves, while HPO₄²⁻-water hydrogen bonds are comparable in strength, and PO₄³⁻-water hydrogen bonds are weaker. rsc.org MD simulations also reveal that the dynamics of water molecules in the first solvation shell of the phosphate ion are significantly slower than in bulk water. researchgate.net

In more complex systems like phospholipid membranes, water molecules form hydrogen bonds with the phosphate groups, and these interactions are crucial for the membrane's structure and function. mdpi.com FTIR studies suggest that the water hydrogen bond network is highly perturbed near the lipid membrane, with evidence supporting the formation of water chains that could be involved in proton transfer across the bilayer, facilitated by the phosphate groups. mdpi.com The dynamics of these hydrogen bonds are also affected by the local environment, with studies on charged monolayer interfaces showing that the fluctuation of hydrogen bonds of interfacial water is significantly suppressed when hydrogen-bonded to the phosphate groups of phospholipids. aip.org

Proton Transfer Mechanisms, Including Concerted Proton Hopping

The movement of protons (hydrons) among phosphate species and surrounding solvent molecules, primarily water, is a fundamental process governing the acid-base chemistry of phosphates. Computational studies, particularly first-principles molecular dynamics simulations, have provided deep insights into these mechanisms. The transfer of a proton from a protonated phosphate species (HnPO₄⁽³⁻ⁿ⁾) to adjacent water molecules is an extremely rapid event, often occurring on a sub-picosecond timescale. nih.gov

A key mechanism identified for this dehydrogenation process is concerted proton hopping . nih.gov This mechanism is distinct from a simple, single-proton transfer. Instead, it involves a cooperative movement of multiple protons along a chain of hydrogen-bonded molecules. nih.gov Ab initio molecular dynamics simulations indicate that the deprotonation of a phosphate species like dihydrogen phosphate (H₂PO₄⁻) or hydrogen phosphate (HPO₄²⁻) typically involves the phosphate ion itself and three specifically arranged water molecules. nih.gov The proton does not simply detach from the phosphate and attach to a single water molecule; rather, a synchronized transfer occurs along a "water wire," a transient chain of hydrogen-bonded water molecules. This process is an example of the Grotthuss mechanism, where structural rearrangements in the hydrogen-bond network facilitate long-range proton transport without significant diffusion of individual molecules. researchgate.netresearchgate.netrsc.org

The efficiency of proton hopping is intrinsically linked to the structure of the hydrogen-bond network. researchgate.net The presence and orientation of the phosphate ions significantly influence the surrounding water structure. nih.gov The negatively charged oxygen atoms of the phosphate group are strong hydrogen bond acceptors, altering the local water environment compared to bulk water. nih.gov This structuring can facilitate the formation of the transient water wires necessary for the concerted hopping mechanism. researchgate.net Computational studies have identified two primary mechanisms for proton transport in phosphoric acid systems: the vehicular mechanism, where the proton is carried by a diffusing molecule, and the Grotthuss mechanism, which involves proton hopping between different acid molecules. researchgate.netrsc.org The latter is considered a significant contributor to high proton conduction. rsc.org

Computational Modeling of Acid-Base Equilibria and Speciation

Computational models are indispensable tools for understanding the complex acid-base equilibria of phosphates and predicting the distribution of different protonated species in various environments.

The distribution of orthophosphate species (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) in an aqueous solution is critically dependent on the pH of the solution. Thermodynamic models are used to predict the concentration of each of these species at equilibrium. nsf.gov These models combine fundamental thermodynamic data, such as dissociation constants (pKa values), with equations that account for the non-ideal behavior of ions in solution, like the extended Debye-Hückel equation for activity coefficients. d-nb.inforesearchgate.net

Such models can accurately predict speciation across a wide range of conditions, including varying pH, ionic strength, and temperature. d-nb.infoosti.gov For example, in the context of phosphorus recovery from wastewater, thermodynamic models can predict the species distributions during pH shifts, which is crucial for selectively precipitating desired products like magnesium ammonium (B1175870) phosphate while avoiding the co-precipitation of other salts. d-nb.inforesearchgate.net Similarly, in clinical chemistry, computer modeling helps to understand how pH and total phosphate concentration affect the precipitation of calcium and magnesium phosphate salts in urine. researchgate.net These models show that calcium phosphate precipitation is more likely at pH values below approximately 6.5, while both calcium and magnesium phosphates tend to precipitate at higher pH. researchgate.net

The following table summarizes the general distribution of orthophosphate species as a function of pH in aqueous solutions.

| pH Range | Dominant Phosphate Species | Secondary Species Present |

| < 2.1 | H₃PO₄ (Phosphoric Acid) | H₂PO₄⁻ |

| 2.1 - 7.2 | H₂PO₄⁻ (Dihydrogen Phosphate) | H₃PO₄, HPO₄²⁻ |

| 7.2 - 12.3 | HPO₄²⁻ (Hydrogen Phosphate) | H₂PO₄⁻, PO₄³⁻ |

| > 12.3 | PO₄³⁻ (Phosphate) | HPO₄²⁻ |

This is an interactive table. The boundaries are approximate and represent the pKa values of phosphoric acid.

It is crucial to account for the ionic strength of the solution, as it significantly affects the activity of the ions and can shift the pH at which species are most concentrated. nsf.gov Complexation models can also be employed, especially in multicomponent systems like seawater, to account for the interaction of phosphate ions with major cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺), which influences their acid-base properties. tandfonline.com

Surface complexation models (SCMs) are chemical models that provide a molecular-level description of how ions, including protonated phosphates, adsorb onto the surfaces of minerals and other environmental particles. usda.gov These models are essential for predicting the fate and transport of phosphorus in soils and aquatic systems, where adsorption onto iron and aluminum oxides (like goethite and ferrihydrite) and clay minerals is a primary retention mechanism. mdpi.comrsc.org

SCMs treat surface functional groups (like hydroxyl groups, ≡S-OH) as analogous to dissolved ligands in solution. The adsorption of phosphate is described as the formation of surface complexes through chemical reactions, each with a specific equilibrium constant. usda.govajol.info A key feature of these models is their ability to account for the development of surface charge as a function of pH and the resulting electrostatic interactions between the charged surface and the adsorbing phosphate ions. usda.gov

Geochemical modeling using SCMs has shown that under acidic to neutral conditions, approximately 80-90% of phosphate is adsorbed onto iron oxides through the formation of inner-sphere surface complexes, where the phosphate ion binds directly to the surface without an intermediate water molecule. mdpi.com The specific type of surface complex formed can vary. For instance, studies on hydrous ferric oxide (HFO) have identified several key surface complexation reactions. ajol.info

| Reaction | Log K (Equilibrium Constant) |

| >FeOH + PO₄³⁻ + 3H⁺ ⇌ >FeO-H₂PO₄ + H₂O | 19.0 |

| >FeOH + PO₄³⁻ + 2H⁺ ⇌ >FeO-HPO₄⁻ + H₂O | 14.3 |

| >FeOH + PO₄³⁻ + H⁺ ⇌ >FeO-PO₄²⁻ + H₂O | 8.32 |

This interactive table shows example surface complexation reactions and their equilibrium constants for phosphate on hydrous ferric oxide, as determined by fitting experimental data with a diffuse layer model. ajol.info

With increasing phosphate concentration, the retention mechanism can transition from surface complexation to the precipitation of metal-phosphate phases, such as amorphous iron phosphate. rsc.org SCMs can be integrated into larger geochemical models (like PHREEQC) to quantify the distribution of phosphate between the dissolved phase and various mineral surfaces in complex soil and sediment systems. mdpi.com

Computational Catalysis Studies Involving Protonated Phosphate Ions

Protonated phosphate species are not merely passive components in solution; they can actively participate in and catalyze chemical reactions. Computational studies, particularly those using quantum chemical methods, have been instrumental in elucidating the catalytic roles of these ions.

Inorganic phosphate species can act as highly effective bifunctional catalysts, functioning as both proton donors and proton acceptors simultaneously. researchgate.net This capability is crucial for reactions involving proton transfers. For example, in the non-enzymatic formation of pyroglutamate (B8496135) from N-terminal glutamine residues—a reaction relevant in protein chemistry and drug formulation—phosphate ions have been shown to be proficient catalysts. researchgate.net Quantum chemical calculations reveal that a phosphate ion (specifically H₂PO₄⁻) can mediate the proton transfers required to facilitate the cyclization reaction, significantly lowering the activation energy. The mechanism involves the phosphate accepting a proton from the N-terminal amine while simultaneously donating a proton to the glutamine side-chain amide, promoting a synchronized, concerted proton transfer. researchgate.net

In the context of enzymatic catalysis, computational simulations are used to understand the role of the protonation state of phosphate-containing substrates. In protein tyrosine phosphatases (PTPs), which catalyze the hydrolysis of phosphate esters, a central question has been the protonation state of the substrate's phosphate group within the active site. nih.gov Free-energy profiles obtained from hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have shown that the substrate reacts as a dianion (ROPO₃²⁻), not a monoanion. nih.gov These studies clarify how the enzyme environment stabilizes a specific protonation state to achieve catalysis.

Computational studies also examine the hydrolysis of phosphate esters in solution, which serves as a benchmark for understanding enzymatic reactions. Simulations of p-nitrophenyl phosphate (pNPP) hydrolysis have shown that the reaction can proceed via a concerted pathway where a proton is transferred from the attacking water molecule to one of the non-bridging oxygen atoms of the phosphate group. diva-portal.org This effectively means the substrate acts as its own base, facilitating the attack by what becomes a hydroxide (B78521) ion on a transiently protonated phosphate monoanion. diva-portal.org Such detailed mechanistic insights, derived from computational catalysis, are vital for understanding fundamental biochemical processes and for the rational design of enzyme inhibitors. nih.gov

Spectroscopic Characterization of Protonated Phosphate Species and Their Interactions

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the molecular vibrations of phosphate (B84403) species. These vibrations are sensitive to the local chemical environment, including protonation state, hydrogen bonding, and interactions with other molecules.

The vibrational spectra of hydrogen phosphate units are characterized by distinct bands corresponding to the stretching and bending modes of the P-O and P-OH functional groups. The free phosphate ion (PO₄³⁻) with Td point symmetry has four fundamental vibrational modes: the symmetric stretching ν₁(A₁), the symmetric bending ν₂(E), the asymmetric stretching ν₃(F₂), and the asymmetric bending ν₄(F₂) mdpi.com.

Protonation of the phosphate ion to form HPO₄²⁻ and H₂PO₄⁻ leads to a reduction in symmetry to C₃v and C₂v, respectively rsc.org. This change in symmetry results in the splitting of degenerate vibrational modes and the activation of modes that were previously silent in either the IR or Raman spectra. For instance, in the H₂PO₄⁻ ion, the presence of two P-OH bonds and two P=O bonds leads to distinct stretching and bending frequencies for each type of bond imist.maresearchgate.net.

Key vibrational modes for hydrogen phosphate units include:

P-OH stretching: These modes are typically observed in the region of 800-950 cm⁻¹ researchgate.netscispace.com.

P=O stretching: The stretching vibrations of the unprotonated oxygen atoms occur at higher frequencies, generally in the range of 1000-1250 cm⁻¹ imist.ma.

P-OH bending: In-plane and out-of-plane bending vibrations of the P-OH group are found at lower frequencies imist.ma. For example, in one study, the in-plane deformation was assigned a band at 534 cm⁻¹ and the out-of-plane deformation a band at 480 cm⁻¹ imist.ma.

PO₂ symmetric and antisymmetric stretching: In the H₂PO₄⁻ anion, the PO₂ symmetric stretching mode is found around 1072 cm⁻¹, while the antisymmetric stretching mode is observed near 1150 cm⁻¹ scispace.com.

The following table summarizes the characteristic vibrational frequencies for different phosphate species.

| Vibrational Mode | H₂PO₄⁻ (cm⁻¹) | HPO₄²⁻ (cm⁻¹) | PO₄³⁻ (cm⁻¹) | Reference |

| ν(P-OH) symmetric stretch | 878 | 820, 866 | - | scispace.com |

| ν(P-OH) antisymmetric stretch | 947 | - | - | scispace.com |

| ν(PO₂) symmetric stretch | 1072 | - | - | scispace.com |

| ν(PO₂) antisymmetric stretch | 1150 | - | - | scispace.com |

| ν₃ (asymmetric stretch) | 1147, 1072, 939 | 953-1135 | 1082 | researchgate.netscispace.com |

| ν₁ (symmetric stretch) | 860 | - | 980 | mdpi.comresearchgate.net |

| δ(P-OH) in-plane bend | 1239 (IR), 1244 (Raman) | 1256 | - | researchgate.net |

| δ(P-OH) out-of-plane bend | 839 (IR), 861 (Raman) | 766 | - | researchgate.net |

| ν₄ (asymmetric bend) | - | 520-575 | 567 | mdpi.comscispace.com |

| ν₂ (symmetric bend) | 380 | ~460 | 420 | mdpi.comscispace.com |

Note: The exact frequencies can vary depending on the crystal structure and local environment.

The protonation state of phosphate has a significant impact on its vibrational spectrum. As the number of protons attached to the phosphate ion increases, the symmetry of the ion decreases, leading to changes in the number and position of the vibrational bands rsc.orgresearchgate.net. For example, the fully deprotonated PO₄³⁻ ion (Td symmetry) exhibits a single intense ν₃ stretching band in the IR spectrum, whereas the H₂PO₄⁻ ion (C₂v symmetry) shows multiple bands in this region due to the removal of degeneracy researchgate.net.

Environmental factors, such as the presence of water molecules and the nature of counter-ions, also influence the vibrational spectra of hydrogen phosphates. Hydrogen bonding between phosphate groups and water molecules can lead to broadening and shifting of the OH and P-O stretching bands mdpi.comresearchgate.net. The strength of these hydrogen bonds can be inferred from the frequency shifts researchgate.net. For instance, strong hydrogen bonds result in a downward shift of the OH stretching frequencies mdpi.com.

The interaction with different cations can also perturb the vibrational modes of the phosphate anion. These interactions can affect the bond lengths and angles within the phosphate tetrahedron, leading to shifts in the vibrational frequencies.

Two-dimensional correlation spectroscopy (2D-COS) is a powerful analytical technique that can be used to study the formation of complexes involving phosphate ions mdpi.comspectroscopyonline.comvietnamjournal.ru. By introducing an external perturbation, such as a change in concentration, pH, or temperature, a series of spectra are collected. 2D-COS analysis of these spectra can reveal correlations between different vibrational bands, providing insights into the sequence of events during complex formation spectroscopyonline.comrsc.org.

Synchronous 2D-COS maps highlight spectral changes that occur in unison, while asynchronous maps reveal changes that occur out of phase. This allows for the identification of intermediate species and the determination of the order in which different functional groups participate in the complexation reaction rsc.orgresearchgate.net. For example, 2D-COS has been used to demonstrate the formation of three distinct types of phosphate complexes on the surface of goethite and Al-substituted goethite rsc.org.

X-ray Absorption Spectroscopy (XAFS, XANES, EXAFS)

X-ray absorption spectroscopy (XAS) is a technique that provides information about the local atomic structure and chemical state of a specific element. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the distances, coordination number, and identity of neighboring atoms nih.govacs.org.

Phosphorus K-edge XANES spectroscopy can effectively differentiate between aqueous and solid phosphate species nih.govacs.orgresearchgate.net. Solid phosphate samples exhibit a distinct shoulder on the high-energy side of the main absorption edge (white line), approximately 4.5 eV above the edge nih.govacs.org. This feature is attributed to scattering from cation sites in the crystal lattice and is absent in the spectra of aqueous phosphate solutions nih.govacs.org.

Furthermore, the intensity of the white line peak changes with the protonation state, but the trend is opposite for solid and aqueous samples. In solid phosphates, the white line intensity increases with deprotonation, which is linked to increasing charge delocalization nih.govacs.org. Conversely, in aqueous solutions, the white line intensity decreases with deprotonation, a phenomenon attributed to the influence of solvating water molecules on the charge of the phosphate ion nih.govacs.org. These distinct spectral signatures allow for the clear identification of the phase of the phosphate species.

Protonation significantly affects the local structure around the phosphorus atom in both solid and aqueous phosphate samples, as revealed by EXAFS analysis nih.govacs.orgresearchgate.net. In solid phosphate crystals, the addition of protons to the phosphate group leads to an increase in the disorder of the P-O shell nih.govacs.org. This increased disorder is reflected in larger Debye-Waller factors and is caused by the lengthening of the P-OH bonds compared to the P-O bonds nih.gov.

In contrast, for aqueous phosphate species, increased protonation leads to a reduction in the structural disorder within the first oxygen shell nih.govacs.org. This is explained by a change in the interaction of the phosphate ion with the surrounding water molecules. The intensity of multiple scattering (MS) signals in the EXAFS region is also correlated with the degree of disorder in the P-O shell. More ordered structures exhibit enhanced MS, providing another spectroscopic marker for the effects of protonation nih.govacs.org.

The following table summarizes the effects of protonation on the structural parameters of phosphate species as determined by XAFS.

| Sample Type | Effect of Protonation on P-O Shell Disorder | Effect of Protonation on Multiple Scattering | Reference |

| Solid | Increases disorder | Decreases intensity | nih.govacs.org |

| Aqueous | Decreases disorder | Increases intensity | nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the chemical structure, dynamics, and environment of atoms within a molecule. In the study of protonated phosphate species, NMR, particularly of phosphorus-31 (³¹P) and hydrogen-1 (¹H), provides critical insights into the structure and behavior of these compounds.

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for identifying and distinguishing between different protonated phosphate groups, such as orthophosphoric acid (H₃PO₄), dihydrogen phosphate (H₂PO₄⁻), and hydrogen phosphate (HPO₄²⁻), in solid materials. nih.govrsc.org The chemical environment of the phosphorus nucleus is highly sensitive to its degree of protonation and the nature of its bonding, which is reflected in the ³¹P NMR spectrum. researchgate.netchemrxiv.org

The primary parameters derived from a ³¹P solid-state NMR spectrum that allow for this differentiation are the isotropic chemical shift (δiso) and the chemical shift anisotropy (CSA). The isotropic chemical shift generally tends to move upfield (to lower ppm values) as the phosphate group becomes more protonated. researchgate.net Furthermore, the CSA, which describes the orientation dependence of the chemical shift, is significantly larger for protonated species like HPO₄²⁻ and H₂PO₄⁻ compared to the fully deprotonated PO₄³⁻ group, which often exhibits a smaller, more symmetric tensor. researchgate.netchemrxiv.org This difference arises from the lower symmetry of the electron distribution around the phosphorus atom in protonated groups.

Researchers can use various solid-state NMR techniques to distinguish these groups. Standard magic angle spinning (MAS) experiments provide isotropic chemical shifts, while analyses of spinning sideband patterns or spectra of static samples can be used to determine the CSA parameters. osti.gov Dipolar suppression sequences can also be employed to differentiate between phosphate groups that are bonded to protons and those that are not. nih.gov By comparing the experimental chemical shifts and CSA values to those of known reference compounds, the specific protonated phosphate species within a material can be identified. acs.orgnih.gov For instance, studies have used these techniques to identify HPO₄²⁻ groups in synthetic hydroxyapatite (B223615) and to distinguish various sodium orthophosphate species with different protonation states in food products. nih.govacs.org

The following table summarizes typical ³¹P NMR chemical shifts for various phosphate species, demonstrating the ability of the technique to distinguish them based on their protonation state.

| Phosphate Species | Typical Isotropic Chemical Shift (δiso) Range (ppm) | Reference(s) |

|---|---|---|

| H₃PO₄ (orthophosphoric acid) | ~0 | nih.govandreas-brinkmann.net |

| H₂PO₄⁻ (dihydrogen phosphate) | ~0.2 to 2.9 | osti.govandreas-brinkmann.net |

| HPO₄²⁻ (hydrogen phosphate) | ~3.8 to 4.9 | acs.orgnih.gov |

| PO₄³⁻ (in Hydroxyapatite) | ~2.6 to 3.0 | researchgate.net |

NMR spectroscopy is instrumental in elucidating the mechanisms of proton conduction in phosphate-based materials, which are of interest for applications such as fuel cell membranes. energy.govmdpi.com Both ¹H and ³¹P NMR techniques provide information on proton dynamics, mobility, and the pathways through which protons move through the material.

Variable-temperature ¹H MAS NMR studies can track the motion of protons. acs.org Changes in the linewidth and shape of the ¹H NMR signal with temperature can reveal different types of proton motion, such as localized librational movements and long-range translational motions, the latter being responsible for conductivity. acs.org By analyzing the temperature dependence of spin-lattice relaxation times (T₁), the activation energies (Ea) for these motions can be calculated, providing a quantitative measure of the energy barrier for proton hopping. acs.org For example, in the proton conductor CsH₂PO₄, an activation energy of 0.70 ± 0.07 eV was determined for the long-range translational motion of protons. acs.org

The mechanism of proton transport is often described as either a "vehicle" mechanism, where protons are carried by diffusing molecules like H₂O, or a "Grotthuss" mechanism, which involves protons hopping between adjacent sites through the structural framework. mdpi.comencyclopedia.pub NMR studies on phosphoric acid have shown that the average proton mobility is significantly higher than that of phosphorus, which strongly indicates a proton transfer (Grotthuss-like) mechanism. osti.gov In materials like indium-doped SnP₂O₇, ¹H NMR has identified two distinct signals corresponding to protons at phosphate tetrahedral and metal octahedral sites, suggesting that proton hopping occurs between these specific locations. mdpi.comencyclopedia.pub

Furthermore, NMR helps to understand how material structure and composition influence conductivity. In phosphate glasses, ³¹P MAS NMR can identify the presence of H₂PO₄⁻ and HPO₄²⁻ species, which are crucial for proton conduction. mdpi.comencyclopedia.pub Studies on rare-earth phosphate glasses have shown that doping with elements like Ba, Sr, and Ca can increase proton conductivity by orders of magnitude. energy.gov NMR, in conjunction with other techniques, has revealed that these dopants can influence proton trapping and that conduction proceeds via intertetrahedral hopping. energy.gov

The table below presents findings from various NMR studies on proton-conducting phosphate materials.

| Material | NMR Technique(s) Used | Key Finding | Conductivity/Activation Energy | Reference(s) |

|---|---|---|---|---|

| CsH₂PO₄ | ¹H, ²H, and ³¹P solid-state NMR | Detected two types of proton motion: librational and long-range translational. | Ea = 0.70 ± 0.07 eV for translational motion | acs.org |

| La-phosphate glasses (doped) | ¹H MAS-NMR | Proton conduction proceeds by intertetrahedral hopping; doping significantly increases conductivity. | Conductivity of ~10⁻⁵ S/cm at 450°C for 60% substituted glass | energy.gov |

| Phosphoric Acid (H₃PO₄) | NMR studies | Proton mobility is >4 times higher than phosphorus mobility, indicating an intermolecular proton transfer mechanism. | N/A | osti.gov |

| Low crystallinity titanium pyrophosphates | ³¹P MAS NMR | Proton conduction is attributed to the presence of H₂PO₄⁻ and HPO₄²⁻ species. | 0.0019–0.0044 S·cm⁻¹ at 100 °C | mdpi.comencyclopedia.pub |

Acid Base Chemistry and Protonation Equilibria of Phosphate Anions

Protonation States and Dissociation Constants (pKa) of Orthophosphoric Acid and its Anions

Orthophosphoric acid (H₃PO₄) is a tribasic acid, capable of undergoing three successive deprotonation steps. ionodedirect.com Each dissociation step is characterized by a specific acid dissociation constant (Ka), more commonly expressed in its logarithmic form, pKa.

The first deprotonation yields the dihydrogen phosphate (B84403) anion (H₂PO₄⁻): H₃PO₄ ⇌ H₂PO₄⁻ + H⁺

The second deprotonation, starting from dihydrogen phosphate, produces the hydrogen phosphate anion (HPO₄²⁻): H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺

The final deprotonation of hydrogen phosphate results in the formation of the orthophosphate ion (PO₄³⁻): HPO₄²⁻ ⇌ PO₄³⁻ + H⁺

These three equilibria mean that in an aqueous solution, four different phosphate species can exist, with their relative concentrations being a function of pH. reagecon.com The pKa values represent the pH at which the concentrations of the acid and its conjugate base are equal for each dissociation step. While slight variations exist in reported values depending on experimental conditions like temperature and ionic strength, the pKa values at or near 25°C are well-established. acs.orgepa.gov

Dissociation Constants (pKa) of Orthophosphoric Acid at 25°C

| Dissociation Step | Equilibrium Reaction | pKa Value | Reference |

|---|---|---|---|

| First (pKₐ₁) | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.15 | acs.orgmdpi.com |

| Second (pKₐ₂) | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20 | ionodedirect.commdpi.com |

| Third (pKₐ₃) | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.32 | ionodedirect.comacs.org |

pH-Dependent Speciation Diagrams and Their Importance in Chemical and Environmental Systems

The distribution of the four phosphate species (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) is directly governed by the pH of the solution. This relationship is visually represented by a speciation diagram, which plots the fractional abundance of each species against pH. mdpi.com

At a very low pH (below pKₐ₁), the fully protonated orthophosphoric acid (H₃PO₄) is the dominant form.

As the pH increases, H₃PO₄ deprotonates. In the pH range between pKₐ₁ and pKₐ₂ (approx. 2.15 to 7.20), the dihydrogen phosphate ion (H₂PO₄⁻) is the predominant species. mdpi.com

Between pH pKₐ₂ and pKₐ₃ (approx. 7.20 to 12.32), the hydrogen phosphate ion (HPO₄²⁻) becomes the major form. mdpi.com

At a very high pH (above pKₐ₃), the fully deprotonated orthophosphate ion (PO₄³⁻) prevails. reagecon.com

The importance of this pH-dependent speciation is profound. In biological systems, the intracellular and extracellular pH is tightly regulated to be around 7.4. wikipedia.org At this physiological pH, which is very close to the pKₐ₂ of 7.20, H₂PO₄⁻ and HPO₄²⁻ coexist in significant concentrations, making them the key players in biological phosphate chemistry. mdpi.comwikipedia.org In environmental systems, such as natural waters, the pH can vary significantly, which affects the charge and form of dissolved phosphate. This, in turn, influences its bioavailability as a nutrient for aquatic organisms and its mobility and interaction with soil and sediment particles.

Buffering Capacity and Mechanisms of the Phosphate Buffer System in Diverse Contexts

A buffer solution resists changes in pH upon the addition of an acid or a base. The phosphate system is an excellent buffer over several pH ranges due to its three pKa values. epa.gov The buffering capacity is maximal at a pH equal to its pKa. The most physiologically significant phosphate buffer is the H₂PO₄⁻/HPO₄²⁻ conjugate acid-base pair, which has a pKₐ₂ of 7.20. acs.org This makes it a highly effective buffer for maintaining the pH of most biological fluids, which are typically between 7.0 and 7.5. acs.orgwikipedia.org

The buffering mechanism relies on the principles of Le Châtelier's principle applied to the equilibrium: H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺

If an acid (H⁺) is added to the system, the equilibrium shifts to the left. The hydrogen phosphate ions (HPO₄²⁻) act as a base, consuming the added protons to form dihydrogen phosphate ions (H₂PO₄⁻), thus minimizing the decrease in pH.

If a base (OH⁻) is added, it reacts with the H⁺ in the solution. The equilibrium shifts to the right to replenish the H⁺. The dihydrogen phosphate ions (H₂PO₄⁻) act as an acid, donating protons to neutralize the added base, thereby minimizing the increase in pH.

Due to this property, mono- and disodium (B8443419) or potassium salts of phosphoric acid are widely used to prepare buffer solutions for biochemical, and chemical laboratory applications. acs.org

Electrochemical Studies of Phosphate Ion Transport and Ampholytic Reactions

The behavior of phosphate ions has been extensively studied using various electrochemical techniques that probe their transport properties and reactivity. Methods like potentiometric titration, ion-selective electrodes (ISEs), and electrodialysis provide insight into the complex nature of phosphate in solution. mdpi.comeuonym.uslcms.cz

Potentiometric titrations, where the potential (related to pH) is monitored as a titrant is added, are a classic method to determine the concentration of phosphoric acid and its pKa values. euonym.usutexas.edu More advanced electrochemical methods are used to study ion transport. For instance, electrodialysis, which uses an electric field to move ions across ion-exchange membranes, is a technique being explored for phosphate removal and recovery from wastewater. mdpi.com

Studies using electrochemical impedance spectroscopy (EIS) during electrodialysis have revealed the occurrence of complex chemical reactions at the membrane-solution interface. researchgate.net These studies have identified Gerischer impedance, which is characteristic of processes where chemical reactions are coupled with diffusion. researchgate.net This phenomenon in phosphate solutions is attributed to ampholytic reactions. researchgate.netresearchgate.net

The intermediate phosphate anions, H₂PO₄⁻ and HPO₄²⁻, are amphiprotic (or amphoteric), meaning they can act as either an acid (donating a proton) or a base (accepting a proton). wikipedia.orgstackexchange.com

Dihydrogen phosphate (H₂PO₄⁻) can act as an acid: H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺

Or as a base: H₂PO₄⁻ + H⁺ ⇌ H₃PO₄

This dual reactivity is central to the ampholytic reactions observed in electrochemical systems. mdpi.com The transport of these ions is also analyzed by capillary electrophoresis, which separates anions based on their electrophoretic mobility when an electric field is applied. epa.govharvard.edu The development of phosphate-selective electrodes, which generate a potential in response to the concentration of a specific phosphate ion, is another key electrochemical tool for the direct and selective measurement of phosphate in various samples, from environmental water to industrial solutions. acs.orgedt.co.uk

Advanced Structural Investigations of Hydron;phosphate Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a definitive tool for the precise determination of the atomic arrangement in crystalline solids. This technique allows for the comprehensive characterization of the crystal lattice and the exact positions of atoms within the unit cell.

The analysis of hydron;phosphate (B84403) compounds by single-crystal X-ray diffraction has revealed their crystallization across various crystal systems. The specific crystal system, space group, and unit cell parameters are unique fingerprints of a given compound's solid-state structure.

For instance, the triclinic form of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, crystallizes in the P-1 space group. biointerfaceresearch.com Its unit cell parameters have been determined as a = 6.9917(5) Å, b = 7.1929(5) Å, c = 7.9667(9) Å, with α = 104.517(8)°, β = 95.918(7)°, and γ = 109.459(6)°. biointerfaceresearch.com Another example, barium hydrogen phosphate (BaHPO₄), presents an orthorhombic crystal system with the space group Pmn and unit cell dimensions of a=5.71 Å, b=7.05 Å, and c=4.61 Å. unt.edu

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Barium dihydrogenomonophosphate (Ba(H₂PO₄)₂) | Triclinic | P-1 | a = 6.9917(5) Å, b = 7.1929(5) Å, c = 7.9667(9) Å, α = 104.517(8)°, β = 95.918(7)°, γ = 109.459(6)° biointerfaceresearch.com |

| Barium hydrogen phosphate (BaHPO₄) | Orthorhombic | Pmn | a = 5.71 Å, b = 7.05 Å, c = 4.61 Å unt.edu |

| Tin(II) hydrogen phosphate (SnHPO₄) | Monoclinic | P2₁/c | a = 4.596 (2) Å, b = 13.625 (2) Å, c = 5.824 (2) Å, β = 98.80 (4)° researchgate.net |

| τ-Zirconium hydrogen phosphate (τ-Zr(HPO₄)₂) | Tetragonal | I4₁cd | a = 11.259(1) Å, c = 10.764(1) Å diva-portal.orgdiva-portal.org |

| Diammonium hydrogen phosphate ((NH₄)₂(HPO₄)) (new modification) | Monoclinic | P2₁/n | Not specified in provided text. iucr.org |

| (C₇H₉N₂O)H₂PO₄ | Monoclinic | P2₁/n | Not specified in provided text. ajol.info |

Detailed structural analysis provides precise measurements of the geometry of the hydrogen phosphate anions. The [PO₄] tetrahedron in these compounds often exhibits distortion from ideal geometry due to the effects of protonation and hydrogen bonding.

In the structure of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, the two independent PO₄ tetrahedra have a mean P-O distance of 1.54 Å. biointerfaceresearch.com For (C₇H₉N₂O)H₂PO₄, the P-O distances range from 1.496(2) Å to 1.568(3) Å. scirp.org A common feature observed is the elongation of P-O bonds where the oxygen atom is protonated (P-OH). In (C₇H₉N₂O)H₂PO₄, the longest P-O distances of 1.563(3) Å and 1.568(3) Å correspond to these P-OH bonds. scirp.org This is a consistent finding in protonated phosphate structures. ajol.info The O-P-O bond angles also deviate from the ideal tetrahedral angle of 109.5° to accommodate the structural environment. For example, in (C₇H₉N₂O)H₂PO₄, the average O-P-O angle is 109.39(15)°. scirp.org In a modification of diammonium hydrogen phosphate, one P-O bond in the PO₄ tetrahedron is notably longer than the other three, which is characteristic of an O₃P(OH) group. iucr.org

| Compound | P-O Bond Distances (Å) | O-P-O Bond Angles (°) | Key Findings |

|---|---|---|---|

| Barium dihydrogenomonophosphate (Ba(H₂PO₄)₂) | Mean P-O: 1.54 Å biointerfaceresearch.com | Not specified in provided text. | Two independent PO₄ tetrahedra are present. biointerfaceresearch.com |

| (C₇H₉N₂O)H₂PO₄ | 1.496(2) to 1.568(3) Å scirp.org | Average: 109.39(15)° scirp.org | The longest P-O distances (1.563(3) and 1.568(3) Å) are associated with protonated oxygen atoms (P-OH). scirp.org |

| Diammonium hydrogen phosphate ((NH₄)₂(HPO₄)) (new modification) | One P-O bond is longer than the other three. iucr.org | Not specified in provided text. | Typical geometry for an O₃P(OH) group. iucr.org |

Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonds are the cornerstone of the supramolecular chemistry of hydron;phosphate compounds, dictating the assembly of individual ions into extended, stable, three-dimensional networks.

The solid-state structures of hydrogen phosphate salts are extensively stabilized by a network of hydrogen bonds. The acidic protons of the hydrogen phosphate anions (H₂PO₄⁻ or HPO₄²⁻) act as hydrogen bond donors to oxygen atoms on adjacent phosphate groups, forming strong O-H…O interactions. These interactions can link the anions into chains, layers, or more complex three-dimensional frameworks. researchgate.netresearchgate.net

In compounds containing nitrogenous cations, such as ammonium (B1175870) or protonated organic amines, N-H…O hydrogen bonds provide a crucial link between the cationic and anionic components. iucr.org For instance, in a new modification of diammonium hydrogen phosphate, the PO₄ and NH₄ tetrahedra are held together by both O-H…O and N-H…O hydrogen bonds. iucr.org Similarly, in the structure of bis(2-aminoanilinium) hydrogen phosphate, N-H…O hydrogen bonds bridge the organic cations and the hydrogen phosphate anions. nih.gov The interplay of these hydrogen bonds results in robust, often layered, inorganic-organic hybrid structures. scirp.orgnih.gov The strength of these interactions can vary, with some O-H…O bonds being notably short and strong, indicating significant charge transfer. acs.orgnih.gov

In hydrated hydrogen phosphate salts, water molecules are not merely occupying voids but are integral to the structural integrity. They participate extensively in the hydrogen-bonding network, acting as bridges between anions, between cations and anions, or between ions and other water molecules. rsc.orgnih.gov

Intercalation and Layered Structures Involving Hydrogen Phosphate Anions

The ability of certain host materials to incorporate guest species into their interlayer space is known as intercalation. Hydrogen phosphate anions can be intercalated into layered host structures, most notably Layered Double Hydroxides (LDHs). LDHs consist of positively charged brucite-like layers, with charge-compensating anions and water molecules residing in the interlayer region. jst.go.jp

The intercalation of dihydrogen phosphate (H₂PO₄⁻) or hydrogen phosphate (HPO₄²⁻) anions into LDHs can be achieved through ion-exchange methods. uni-konstanz.deresearchgate.net This process typically results in an expansion of the interlayer spacing (basal spacing), which can be observed by X-ray diffraction. researchgate.netscispace.com The nature of the intercalated phosphate anion (i.e., H₂PO₄⁻ vs. HPO₄²⁻) can be influenced by the pH of the synthesis environment. mdpi.com These phosphate-intercalated LDHs create two-dimensional nanostructured materials where the anionic phosphate species are confined within the galleries of the inorganic host layers, potentially leading to novel properties and applications. researchgate.netscispace.com

Mechanistic Studies of Protonated Phosphate Reactivity and Catalysis

Hydrolysis Mechanisms of Phosphate (B84403) Monoesters and Other Phosphate Esters

The hydrolysis of phosphate esters is a fundamental biological reaction, and its mechanism is significantly influenced by the protonation state of the phosphate group. stanford.eduresearchgate.net The reactivity of phosphate monoesters, in particular, demonstrates a strong dependence on pH, with the protonated monoanionic form reacting much more rapidly than the dianionic form. stanford.eduresearchgate.net

Influence of Protonation State on Reaction Pathways (Concurrent vs. Sequential)

The mechanism of phosphate ester hydrolysis can be broadly categorized as either concurrent or sequential. researchgate.net In a concurrent mechanism , the breaking of the bond between the attacking water molecule's oxygen and its proton (Oa-H) and the breaking of the bond between the phosphorus and the leaving group oxygen (P-Ol) occur simultaneously. researchgate.net In a sequential mechanism , these two bond-breaking events happen at different stages of the reaction. researchgate.net

The nature of the leaving group also dictates the reaction pathway. Phosphate monoesters with a poor leaving group tend to exhibit more concurrent characteristics. researchgate.net Conversely, replacing a strong nucleophilic leaving group with a weaker one can shift the mechanism from sequential to concurrent. longdom.org In triphosphate hydrolysis, protonation of the leaving group can decrease its nucleophilic strength, favoring a mechanism where the P-Ol bond breaks before the Oa-H bond. researchgate.net However, this is not possible for phosphate monoesters as their leaving groups cannot be protonated in the same manner. researchgate.netlongdom.org

Studies on the hydrolysis of aryl phosphate monoesters have shown that dianions with very good leaving groups react faster than their corresponding monoanions. However, as the leaving group becomes poorer (higher pKa), the hydrolysis of the monoanion becomes faster due to the protonation of the leaving group by the proton from the phosphoryl group. frontiersin.org

Characterization of Transition States and Determination of Activation Energies

The transition state in phosphate ester hydrolysis is the highest energy point along the reaction coordinate, and its structure provides insight into the mechanism. For phosphate monoesters, kinetic isotope effect (KIE) studies suggest a loose, dissociative transition state with significant bond cleavage to the leaving group. stanford.eduresearchgate.net This is in contrast to the tighter transition states observed for diesters and triesters. stanford.edu

Theoretical calculations have been instrumental in characterizing these transition states and activation energies. acs.orgpsu.edu For the hydrolysis of dimethyl phosphate, ab initio calculations show that the reaction proceeds through a pentacovalent phosphorane transition state, with the attack by the hydroxide (B78521) ion being the rate-determining step. psu.edu In the gas phase, stable phosphorane intermediates are not typically observed. psu.edu The inclusion of electron correlation in these calculations can lower the calculated activation barrier significantly. psu.edu For the neutral hydrolysis of phosphate diesters, a two-step mechanism with the formation of a pentacoordinate phosphorane intermediate has been proposed, with activation free energies of 31.8 and 1.9 kcal mol⁻¹ for the first and second steps, respectively. researchgate.net

Interactive Table: Activation Parameters for Acyclic and Cyclic Phosphate Hydrolysis

| Compound | Calculation Level | Activation Enthalpy (kcal/mol) |

|---|---|---|

| Dimethyl phosphate (DMP) | MP2/6-31+G* | 84.8 psu.edu |

Proton Transfer Processes Involving Phosphate Species

Proton transfer is a fundamental process in the reactivity of phosphate species, influencing everything from simple hydrolysis to complex enzymatic catalysis.

Fundamental Mechanisms of Proton Transfer in Aqueous and Confined Environments

In aqueous solutions, proton transfer involving phosphate can occur through different mechanisms. One is a direct transfer from the attacking water molecule to the phosphate. longdom.org Another is an indirect transfer, or proton relay, where a mediating water molecule or a protein residue facilitates the proton movement. longdom.org Direct proton transfer can sometimes hinder the breaking of the P-Ol bond by placing an excess positive charge on the phosphate reaction center. longdom.org

The environment can significantly impact proton transfer mechanisms. In confined environments, such as within mineral structures or enzyme active sites, the properties of water can be altered. mdpi.com These environments can exhibit low water activity, which can be favorable for phosphorylation reactions that are otherwise thermodynamically constrained by water. mdpi.com Confined water can also facilitate efficient proton transfer through the Grotthuss mechanism, a process that might have been a precursor to the specialized proton channels in modern cells. mdpi.com Neat liquid phosphoric acid, for example, has a very high intrinsic proton conductivity due to the formation of extended, polarized hydrogen-bonded chains that facilitate coupled proton motion. researchgate.netresearchgate.net

Enzymatic Catalysis of Proton Transfer with Phosphate-Containing Substrates

Enzymes that catalyze reactions involving phosphate-containing substrates often employ sophisticated proton transfer mechanisms. researchgate.netnih.gov Triosephosphate isomerase (TIM), for instance, catalyzes the interconversion of D-glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP) through a proton transfer reaction. researchgate.netnih.govnih.gov The enzyme's active site contains catalytic residues, like glutamate, that act as a base to abstract a proton from the substrate. pnas.org The substrate's phosphate group itself plays a crucial role, with its binding energy being used to drive conformational changes in the enzyme that create an optimal environment for catalysis. nih.gov

In some enzymes, the terminal phosphate group of the substrate can act as the proton donor in the final step of the reaction. nih.gov Protein tyrosine phosphatases (PTPs) utilize a general acid to protonate the leaving group oxygen at the transition state, facilitating P-O bond fission. nih.gov The degree of proton transfer in the transition state can vary depending on the substrate. For substrates with poor leaving groups, protonation of the leaving group is often ahead of P-O bond cleavage. nih.gov

Phosphate as a General Acid-Base Catalyst

Inorganic phosphate (Pi) and its conjugate acids can act as general acid-base catalysts in both enzymatic and non-enzymatic reactions. nih.gov The pKa values of the conjugate acids of phosphate and diphosphate (B83284) are comparable to those of amino acid side chains like glutamate, aspartate, and histidine, which commonly function as general acid-base catalysts in enzymes. nih.gov

In enzymatic reactions, the phosphate group of a cofactor or the substrate itself can participate in catalysis. For example, in L-serine dehydratase, the phosphate group of the pyridoxal (B1214274) phosphate (PLP) cofactor first acts as a general base to abstract a proton and later as a general acid to donate a proton, facilitating the elimination of a water molecule. nih.gov Similarly, in some terpenoid cyclases, the diphosphate group of the substrate is positioned to act as a general base for proton abstraction. nih.gov

In organic synthesis, derivatives of phosphoric acid are used as Brønsted acid-Brønsted base catalysts. nih.gov For instance, a BINOL-derived phosphoric acid can function as a general acid to protonate a reactant and subsequently as a general base to deprotonate a reaction intermediate. nih.gov The ability of the phosphate group to both donate and accept protons makes it a versatile catalyst in a wide range of chemical transformations.

Roles in Prebiotic Chemistry and Facilitation of Selective Transformations

The central role of phosphate in contemporary biochemistry, particularly in energy transfer, genetic material, and cellular structure, strongly suggests its importance in the emergence of life. researchgate.net In prebiotic chemistry, protonated phosphate species are believed to have been crucial in guiding the formation of essential biomolecules. Phosphate can act as a general acid-base catalyst, a pH buffer, and a chemical buffer, thereby facilitating selective chemical reactions in neutral aqueous environments. researchgate.net Research has indicated that prebiotic pathways for synthesizing nucleotides, amino acids, and other core metabolites could have been controlled and facilitated by the presence of phosphate. researchgate.net

A significant challenge for prebiotic phosphorylation is the high activity of water, which favors hydrolysis of activated phosphate compounds over the desired phosphorylation of organic molecules. nih.gov A plausible solution to this problem on the early Earth involves physicochemical wet-dry cycles. nih.gov In this scenario, activated phosphate sources, such as a potential ATP analog like imidazole (B134444) phosphate, could accumulate in an aqueous environment. As the environment dries, the reduced activity of water allows for the efficient transfer of the phosphate group to organic building blocks. nih.govchemrxiv.org

The reactivity of phosphate esters also varies significantly with their structure. Phosphodiesters, the backbone of DNA, are notably stable against hydrolysis, a property essential for the long-term storage of genetic information. mdpi.com In contrast, phosphate monoesters are considerably more reactive and are proposed to have been key intermediates in early metabolic pathways. researchgate.net The hydrolysis of these monoesters often proceeds through a dissociative transition state that resembles a metaphosphate ion (PO₃⁻), highlighting a reactive pathway available before the evolution of complex enzymes. researchgate.net Furthermore, studies suggest that simple organocatalysts, such as histidyl peptides, could have acted as precursors to modern enzymes, catalyzing phosphorylation reactions and demonstrating a plausible system for the production of phosphorylated compounds on the early Earth. nih.govchemrxiv.org

Mechanisms of Enzyme-Mediated Catalysis and Transition State Stabilization by Phosphate Interactions

Enzymes achieve remarkable rate accelerations by lowering the activation energy of a reaction, primarily by stabilizing the high-energy transition state. slideshare.net In many biochemical reactions, interactions with phosphate moieties on substrates or cofactors are fundamental to this catalytic power. A key mechanism is electrostatic catalysis, where the enzyme's active site provides a network of stabilizing interactions for charged intermediates. wou.eduwou.edu The negatively charged phosphate groups of a substrate like ATP are often stabilized through hydrogen bonds and ionic interactions with positively charged amino acid residues and metal ions. wou.edupnas.org

The catalytic mechanism of phosphagen kinases, such as arginine kinase, provides a clear example. The enzyme's active site precisely aligns the substrates, ATP and arginine, for reaction. pnas.org Furthermore, positively charged arginine residues within the active site, along with a magnesium ion (Mg²⁺), interact with the oxygen atoms of ATP's phosphate groups. pnas.org These interactions polarize the phosphorus atom, making it more susceptible to nucleophilic attack, and stabilize the negative charge that develops on the phosphate group during the transition state. pnas.org

Similarly, protein tyrosine phosphatases (PTPs) utilize general acid catalysis to facilitate the cleavage of a phosphate group from a tyrosine residue. nih.gov The enzyme provides a proton to the oxygen atom of the leaving group, which reduces the pKa of the leaving group and stabilizes the transition state as the phosphorus-oxygen bond breaks. nih.gov Studies using substrate analogs that mimic the physiological substrates of PTPs confirm that these enzymes function by stabilizing a loose transition state with significant leaving group protonation, rather than fundamentally altering the reaction pathway. nih.gov The binding energy derived from these non-covalent interactions is substantial; for instance, in enzymes like triosephosphate isomerase, the interactions between the enzyme and the substrate's phosphodianion group contribute approximately 12 kcal/mol of stabilization to the transition state. nih.gov

Radical Reactions Involving Hydrogen Phosphate Radicals

Hydrogen phosphate radicals are reactive chemical species that can participate in various oxidation reactions. Phosphate radicals can exist in different protonation states depending on the pH of the solution: H₂PO₄• is favored in acidic conditions (pH 3-4), the hydrogen phosphate radical HPO₄⁻• is predominant at neutral to basic pH (pH 7-9), and the phosphate radical anion PO₄²⁻• exists at high pH (pH 12). osti.gov These radicals can be generated in the laboratory through methods such as the photolysis of peroxodiphosphate (P₂O₈⁴⁻). nih.gov

The reactivity of these radicals varies with their protonation state, with the general order of oxidative capability being SO₄⁻• > H₂PO₄• > HPO₄⁻• > PO₄²⁻•. iaea.org The fully protonated form, H₂PO₄•, is typically 4 to 10 times more reactive than HPO₄⁻• and PO₄²⁻•. osti.gov

The mechanism of reaction depends on the substrate. Studies using flash-photolysis have shown that when reacting with aliphatic amino acids and peptides, the hydrogen phosphate radical (HPO₄⁻•) acts by abstracting a hydrogen atom from the alpha-carbon of the amino acid. nih.govresearchgate.net This contrasts with the sulfate (B86663) radical (SO₄⁻•), which tends to react via electron transfer from the carboxylate group of the amino acid. nih.govresearchgate.net The rate constants for hydrogen abstraction by phosphate radicals from aliphatic compounds can range from approximately 10⁵ M⁻¹s⁻¹ for less reactive substrates like 2-methyl-2-propanol to 10⁸ M⁻¹s⁻¹ for more reactive ones like 2-propanol. osti.gov Reactions with aromatic compounds are often much faster, with rate constants exceeding 10⁹ M⁻¹s⁻¹, and are thought to occur through a one-electron transfer mechanism to the inorganic radical. osti.gov

| Radical Species | Typical pH | Relative Reactivity | Primary Reaction Mechanism with Aliphatic Peptides |

| H₂PO₄• | 3-4 | High | Hydrogen Abstraction |

| HPO₄⁻• | 7-9 | Moderate | Hydrogen Abstraction nih.govresearchgate.net |

| PO₄²⁻• | 12 | Low | Hydrogen Abstraction |

Phosphorylation Mechanisms in Biochemical Processes

Phosphorylation, the addition of a phosphoryl group (PO₃²⁻) to a molecule, is a fundamental and ubiquitous post-translational modification that regulates a vast array of cellular processes, including signal transduction, metabolism, and cell division. assaygenie.comstudysmarter.co.uk This process is dynamic and reversible, controlled by the opposing actions of protein kinases, which catalyze the addition of phosphate groups, and protein phosphatases, which remove them. thermofisher.com The most common donor of the phosphate group in these reactions is adenosine (B11128) triphosphate (ATP). thermofisher.com

The general mechanism of protein phosphorylation involves the nucleophilic attack of a hydroxyl group on an amino acid side chain (most commonly serine, threonine, or tyrosine) on the terminal (gamma) phosphate of an ATP molecule. thermofisher.comcreative-proteomics.com This phosphoryl transfer is typically facilitated by a divalent metal ion, usually Mg²⁺, which coordinates with the beta and gamma phosphate groups of ATP. thermofisher.com This coordination lowers the negative charge density, making the gamma phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. thermofisher.com

In cellular metabolism, ATP is generated through three primary phosphorylation mechanisms:

Substrate-Level Phosphorylation : This process involves the direct transfer of a phosphate group from a high-energy phosphorylated compound (the substrate) to adenosine diphosphate (ADP), forming ATP. libretexts.org It occurs in the cytoplasm during glycolysis and in the mitochondria during the citric acid cycle. A classic example is the transfer of a phosphate from phosphoenolpyruvate (B93156) (PEP) to ADP, catalyzed by pyruvate (B1213749) kinase. libretexts.org

Oxidative Phosphorylation : This is the primary mechanism for ATP production in most aerobic organisms. libretexts.org It takes place in the inner mitochondrial membrane and involves the transfer of electrons from reduced coenzymes, such as NADH and FADH₂, through a series of protein complexes known as the electron transport chain. The energy released during this electron transport is used to pump protons across the membrane, creating an electrochemical gradient that drives ATP synthase to produce ATP. assaygenie.comlibretexts.org

Photophosphorylation : This mechanism is exclusive to photosynthetic organisms and occurs in the chloroplasts of plants or the membranes of photosynthetic bacteria. libretexts.org It is similar to oxidative phosphorylation in that it uses an electron transport chain and a proton gradient to power ATP synthase. However, the initial energy source is light, which excites chlorophyll (B73375) molecules, initiating the flow of electrons. libretexts.org

| Phosphorylation Type | Energy Source | Location | Key Features |

| Substrate-Level | High-energy phosphorylated molecule | Cytoplasm & Mitochondria | Direct transfer of Pᵢ from a substrate to ADP. libretexts.org |

| Oxidative | Chemical energy from oxidation of NADH, FADH₂ | Inner Mitochondrial Membrane | ATP synthesis is coupled to electron transport. assaygenie.comlibretexts.org |

| Photophosphorylation | Light Energy | Chloroplasts / Photosynthetic Membranes | ATP synthesis is coupled to light-driven electron transport. libretexts.org |

Interactions of Protonated Phosphate Species with Diverse Chemical Systems

Inorganic Matrix Interactions

Adsorption and Complexation on Metal Oxides and Hydroxides (e.g., Goethite, Ferric Oxide)

The interaction of protonated phosphate (B84403) species with metal oxides and hydroxides, such as goethite (α-FeOOH) and ferric oxide (Fe₂O₃), is a critical process in various environmental and industrial systems. This interaction is predominantly characterized by adsorption and the formation of surface complexes.